molecular formula C20H28I3N3O9 B125893 碘喷妥醇 CAS No. 89797-00-2

碘喷妥醇

货号: B125893
CAS 编号: 89797-00-2
分子量: 835.2 g/mol
InChI 键: IUNJANQVIJDFTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

碘戊醇,商品名为Imagopaque,是一种用于 X 射线成像的放射性对比剂药物。它是一种含碘的水溶性药物,通过吸收 X 射线来增强 X 射线图像的对比度。 该化合物具有低渗透压,这意味着它具有相对较低的分子浓度,与高渗透压对比剂相比,其副作用较少 .

科学研究应用

碘戊醇在科学研究中具有广泛的应用,包括:

作用机制

碘戊醇利用其碘含量作为放射性对比剂。碘戊醇中的碘原子吸收 X 射线,导致 X 射线图像中的对比度增强。这种更高的对比度可以更好地可视化体内结构和异常。 碘戊醇的低渗透压降低了副作用的风险,使其成为与高渗透压对比剂相比更安全的选择 .

类似化合物:

比较:

总之,碘戊醇是一种宝贵的放射性对比剂,在医学成像和科学研究中具有广泛的应用。其独特的特性,包括低渗透压和高碘含量,使其成为增强 X 射线图像同时最大限度地减少副作用的优先选择。

安全和危害

Iopentol should be handled in accordance with good occupational hygiene, safety, and laboratory practices . More information is available at the EDQM website .

未来方向

A phase III clinical trial concluded that iopentol produces images of a similarly high quality as iohexol, and that it is equally well tolerated by patients . After intravenous injection, iopentol is distributed in the extracellular space . Its binding to plasma proteins is very low .

生化分析

Biochemical Properties

Iopentol plays a significant role in biochemical reactions due to its iodine atoms, which readily absorb X-rays, resulting in a higher contrast of X-ray images . It interacts with various biomolecules, primarily through its iodine atoms, to enhance the visibility of internal structures during medical imaging .

Cellular Effects

The effects of Iopentol on cells are primarily observed during medical imaging procedures. It does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to enhance the contrast in X-ray images, allowing for better visualization of cellular structures .

Molecular Mechanism

Iopentol exerts its effects at the molecular level through its iodine atoms. These atoms absorb X-rays, which enhances the contrast of the resulting images . It does not bind to biomolecules or influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Iopentol is known for its stability. It does not degrade over time, which makes it reliable for use in various medical imaging procedures .

Dosage Effects in Animal Models

The effects of Iopentol in animal models have not been extensively studied. It is generally well-tolerated and does not cause adverse effects at the dosages typically used for medical imaging .

Metabolic Pathways

Iopentol is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

Iopentol is distributed within the body through the bloodstream. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .

Subcellular Localization

Iopentol does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: 碘戊醇的合成涉及多个步骤。一种常见的方法是从 5-氨基-N,N'-双(2,3-二羟丙基)-2,4,6-三碘异酞酰胺开始,在对甲苯磺酸存在下,使用乙酸酐对其进行乙酰化,形成乙酰胺中间体。然后用 1-氯-3-甲氧基-2-丙醇对该中间体进行烷基化。 通过添加金属阳离子,可以提高乙酰胺氮的烷基化选择性,其中钙离子提供最佳效果 .

工业生产方法: 在工业环境中,将乙酰胺异酞酰胺与硼酸和氢氧化钾反应,形成环状二硼酸三钾盐。然后用 1-氯-3-甲氧基-2-丙醇对该盐进行烷基化,得到 N-烷基化的乙酰胺。 通过用稀盐酸猝灭来去除硼酸酯基团 .

化学反应分析

反应类型: 碘戊醇会发生各种化学反应,包括:

    氧化: 碘戊醇中的碘原子可以发生氧化反应。

    还原: 该化合物可以在特定条件下被还原。

    取代: 碘戊醇可以参与取代反应,特别是涉及碘原子。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 可以使用硼氢化钠和氢化铝锂等还原剂。

    取代: 可以用碘化钠等试剂发生卤素交换反应。

主要产物: 从这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生碘化衍生物,而还原可能会导致脱碘产物 .

属性

IUPAC Name

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJANQVIJDFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869032
Record name Iopentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89797-00-2
Record name Iopentol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89797-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopentol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iopentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041909
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a suspension of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, prepared as in British Patent No. 1548594, (800 g, 1.07 mol) in propylene glycol (2.4 1) was added 16.5M sodium hydroxide (97.3 ml, 1.61 mol) and then the suspension was stirred at about 70° until the starting material was dissolved. Thereafter the solution was cooled to about 35° and 2-hydroxy-3-methoxypropyl chloride (199.8 g, 1.61 mol) was added. After about 16 h the reaction mixture was heated at about 50° for an additional 8 h. The reaction was quenched by adding hydrochloric acid and then the mixture evaporated in vacuo to dryness. The residue was suspended in methanol (2.3 1 and undissolved salts filtered off. The solution was diluted with water (575 ml) and treated with sufficient amounts of AmberliteRIR-120 cation exchange resin and DowexR 1×4 anion exchange resin to remove inorganic salts. After filtration the solution was treated with charcoal and evaporated to dryness in vacuo. The residue was dissolved in 2 -propanol (3.2 1) by heating and then the solution evaporated to dryness in vacuo. The residue was dissolved in hot 2-propanol (3.2 1) and the solution cooled to -40° whereby the product crystallized. The product was collected on a filter. Yield: 718 g. The crystals (700 g) was dissolved in boiling 2-propanol (2,8 1) and refluxed for 2 days. After some hours crystals insoluble in hot 2-propanol started to crystallize. The mixture was filtered while hot. Yield: 490 g. The crystals were dissolved in water and the solution evaporated to dryness in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199.8 g
Type
reactant
Reaction Step Two
Quantity
97.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopentol
Reactant of Route 2
Reactant of Route 2
Iopentol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Iopentol
Reactant of Route 4
Reactant of Route 4
Iopentol
Reactant of Route 5
Reactant of Route 5
Iopentol
Reactant of Route 6
Iopentol
Customer
Q & A

Q1: How is iopentol eliminated from the body?

A1: [] Iopentol is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that iopentol is not significantly metabolized in the body.

Q2: Is there a difference in iopentol elimination between healthy individuals and those with renal impairment?

A2: [] Yes, individuals with chronic renal failure exhibit delayed iopentol elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the iopentol dose is eliminated through feces in these patients, a route not significant in healthy individuals [].

Q3: Can iopentol be used to measure glomerular filtration rate (GFR)?

A3: [] While iopentol clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of iopentol tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using iopentol [].

Q4: What is the acute toxicity profile of iopentol?

A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of iopentol is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that iopentol has a relatively low acute toxicity profile.

Q5: Does iopentol have any effects on renal function?

A5: [] While generally considered safe, iopentol has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after iopentol administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].

Q6: Are there any long-term toxicity concerns associated with iopentol?

A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on iopentol have not revealed any significant toxic effects []. This suggests that iopentol has a favorable long-term toxicity profile.

Q7: What is the chemical structure of iopentol?

A8: [] Iopentol is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].

Q8: What is the recommended formulation for iopentol and how does it impact its stability?

A10: [] The formulation of iopentol commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect iopentol's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated iopentol finished product [].

Q9: How does iopentol affect the cardiovascular system?

A11: [] Studies in animal models show that iopentol has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, iopentol induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for iopentol.

Q10: Does iopentol influence blood flow?

A12: [] Iopentol can cause a transient increase in blood flow when injected intra-arterially. Studies comparing iopentol with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].

Q11: Does iopentol affect blood coagulation or platelet function?

A13: [] In vitro and in vivo studies show that iopentol has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].

Q12: How does iopentol interact with red blood cells?

A14: [] Iopentol, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the iopentol solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].

Q13: How does iopentol compare to other non-ionic contrast media like iohexol?

A15: [] Numerous studies have compared iopentol to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].

Q14: Are there any advantages of using iopentol over other contrast agents?

A16: [] While iopentol shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that iopentol might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].

Q15: How effective is iopentol for visualizing specific organs or tissues, such as the liver or blood vessels?

A18: [] Iopentol provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。